molecular formula C5H9ClN2S B6273170 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride CAS No. 2044902-74-9

1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride

Cat. No. B6273170
CAS RN: 2044902-74-9
M. Wt: 164.7
InChI Key:
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Description

“1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2044902-74-9. It has a molecular weight of 164.66 . It is typically in powder form .


Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature . The formation of such derivatives proceeded via reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, -aminothiophenol, and thiosemicarbazone derivatives .


Molecular Structure Analysis

The InChI code for “1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride” is InChI=1S/C5H8N2S.ClH/c1-4(6)5-2-7-3-8-5;/h2-4H,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride” is a powder with a molecular weight of 164.66 . The storage temperature is not specified .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride, have been recognized for their antimicrobial properties. They are effective against a range of microbial pathogens. The compound’s structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to the death of the bacteria .

Anticancer Research

In the realm of oncology, thiazole compounds have shown promise due to their potential anticancer activities. They can interfere with the proliferation of cancer cells and induce apoptosis. Researchers are exploring the use of 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride in the synthesis of new molecules that may possess potent antitumor properties .

Antifungal Applications

Similar to their antibacterial properties, thiazole derivatives are also known for their antifungal effects. They can be used to develop treatments for fungal infections, targeting organisms such as Candida albicans and Aspergillus niger .

Antiviral and Antiretroviral Activities

Thiazole derivatives have been studied for their antiviral and antiretroviral activities. Compounds like 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride could be key in the synthesis of drugs that treat viral infections, including HIV, by inhibiting viral replication .

Neuroprotective Properties

Research has indicated that thiazole derivatives may have neuroprotective effects. These compounds could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of thiazole derivatives make them candidates for the development of new pain relief medications. They can modulate inflammatory pathways and provide relief from pain without the side effects associated with traditional analgesics .

Antidiabetic Potential

Thiazole compounds are being investigated for their antidiabetic potential. They may influence insulin release or mimic its action, thus helping to regulate blood glucose levels .

Hepatoprotective Activities

Some thiazole derivatives have shown hepatoprotective activities, suggesting that they could be used to develop therapies for liver diseases. These compounds may help in reducing liver damage and promoting liver health .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride involves the reaction of 1,2-thiazole-5-carboxylic acid with ethylenediamine, followed by conversion of the resulting product to the hydrochloride salt.", "Starting Materials": [ "1,2-thiazole-5-carboxylic acid", "ethylenediamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 1,2-thiazole-5-carboxylic acid (1.0 g, 7.0 mmol) in diethyl ether (20 mL) and add ethylenediamine (0.5 mL, 7.0 mmol) dropwise with stirring.", "Step 2: Add sodium hydroxide (1.0 g, 25.0 mmol) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Extract the product with diethyl ether (3 x 20 mL) and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the diethyl ether solution under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in hydrochloric acid (10 mL, 1.0 M) and stir for 1 hour at room temperature.", "Step 6: Concentrate the hydrochloric acid solution under reduced pressure to obtain the final product as a white solid (yield: 80%)." ] }

CAS RN

2044902-74-9

Product Name

1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride

Molecular Formula

C5H9ClN2S

Molecular Weight

164.7

Purity

95

Origin of Product

United States

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